5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Chemoselective hydrogenation Nitro reduction Ring conservation

5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic small molecule (C₉H₈N₂O₄, MW 208.17 g/mol) belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, characterized by a 4-nitrophenyl substituent at the 5-position and a hydroxyl group on the partially saturated ring. The compound is primarily used as a research intermediate, with its documented reactivity centred on the chemoselective reduction of the nitro group to an amino group while preserving the acid-labile dihydroisoxazole ring.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 53009-38-4
Cat. No. B12893839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol
CAS53009-38-4
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1C=NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,6,12H,5H2
InChIKeyYQRHSTCKWUGOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol (CAS 53009-38-4): Core Physicochemical & Structural Identity


5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic small molecule (C₉H₈N₂O₄, MW 208.17 g/mol) belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, characterized by a 4-nitrophenyl substituent at the 5-position and a hydroxyl group on the partially saturated ring. The compound is primarily used as a research intermediate, with its documented reactivity centred on the chemoselective reduction of the nitro group to an amino group while preserving the acid-labile dihydroisoxazole ring . Its physicochemical profile includes a calculated LogP of 1.10 and a topological polar surface area (TPSA) of 87.64 Ų . The synthesis typically proceeds via condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride followed by cyclization, yielding the target scaffold through readily accessible precursors .

Why 4-Nitrophenyl Dihydroisoxazole Derivatives Cannot Be Interchanged: Ring Saturation & Substitution Position Dictate Reactivity Outcomes


Substituting one 4-nitrophenyl-substituted heterocycle for another within procurement or synthetic planning introduces critical risk because the degree of ring saturation and the position of the nitrophenyl group fundamentally alter chemoselectivity. Evidence from catalytic hydrogenation studies demonstrates that fully aromatic 3-(2-nitrophenyl)isoxazoles undergo nitro reduction with concomitant regiospecific ring closure to 4-aminoquinolines, whereas the corresponding 4,5-dihydroisoxazoles (2-isoxazolines)—including the 3-(4-nitrophenyl) analogue of this compound class—undergo exclusive nitro reduction with complete conservation of the heterocyclic ring . This divergent reactivity means that a seemingly minor structural variation (aromatic vs. dihydro ring) produces entirely different downstream products, rendering generic replacement of one nitrophenyl isoxazole derivative with another scientifically unsound without experimental validation .

Differential Evidence for 5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol: Chemoselectivity, Physicochemical & Functional Comparison


Chemoselective Nitro Reduction with Ring Preservation vs. Aromatic Isoxazole Ring Rearrangement

Under identical Pd/C-catalyzed hydrogenation conditions, 3-(4-nitrophenyl)-4,5-dihydroisoxazole—the 3-substituted positional isomer of the target scaffold—undergoes reduction exclusively at the nitro group with complete conservation of the dihydroisoxazole ring. In contrast, the fully aromatic 3-(2-nitrophenyl)isoxazole undergoes nitro reduction coupled with regiospecific ring closure to yield 4-aminoquinoline . This divergent reactivity is not substituent-specific but is consistently determined by the saturation state of the isoxazole ring, establishing a class-level inference that 5-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol similarly preserves its dihydroisoxazole ring during nitro reduction, enabling access to the corresponding 5-(4-aminophenyl)-4,5-dihydro-1,2-oxazol-5-ol scaffold without intramolecular rearrangement side products .

Chemoselective hydrogenation Nitro reduction Ring conservation

Synthetic Accessibility: Two-Step Route from 4-Nitrobenzaldehyde vs. Multi-Step Oxazole Syntheses

The target compound is synthesised via a two-step condensation–cyclization sequence from 4-nitrobenzaldehyde and hydroxylamine hydrochloride, conducted in ethanol or methanol at room temperature to reflux . This contrasts with fully aromatic 5-(4-nitrophenyl)isoxazole (CAS 3383-42-4), which requires oxidation/dehydrogenation of the dihydroisoxazole intermediate after cyclization or alternative cyclocondensation strategies for direct aromatic ring construction, adding at least one additional synthetic step . The dihydro scaffold thus provides a more atom-economical entry point for further derivatization, whether targeted functionalization at the hydroxyl group or subsequent oxidation to the aromatic isoxazole.

Synthetic accessibility Precursor cost Reaction step economy

Structural Confirmation & Identity Assurance via Single-Crystal X-Ray Diffraction of 4-Nitrophenyl Dihydroisoxazole Scaffolds

Single-crystal X-ray diffraction data are available for structurally analogous 4-nitrophenyl-4,5-dihydroisoxazole derivatives, providing robust identity confirmation for this scaffold class. The crystal structure of racemic dimethyl (4RS,5RS)-3-(4-nitrophenyl)-4,5-dihydroisoxazole-4,5-dicarboxylate (C₁₃H₁₂N₂O₇) has been determined, establishing the dihydroisoxazole ring conformation and non-covalent interaction network for this substitution pattern [1]. Additionally, the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol confirms the characteristic shallow envelope conformation of the dihydroisoxazole ring, with the hydroxyl-bearing C atom displaced by 0.148(1) Å from the mean plane of the other four ring atoms [2].

Crystal structure X-ray diffraction Conformational analysis

Precursor to DNA Methyltransferase 1 (DNMT1) Inhibitor Scaffolds: 5-Aminomethyl-3-(4-nitrophenyl)-4,5-dihydroisoxazole Derivatives

The 5-(4-nitrophenyl)-4,5-dihydroisoxazole core bearing a basic aminomethyl substituent at the 5-position (replacing the hydroxyl group of the target compound) has been directly evaluated as a DNA methyltransferase 1 (DNMT1) inhibitor. 5-(N,N-Dimethylaminomethyl)-3-(4-nitrophenyl)-4,5-dihydroisoxazole demonstrated decreased cell population proliferation in HCT116 human colorectal carcinoma cells [1]. This establishes the 3-(4-nitrophenyl)-4,5-dihydroisoxazole scaffold—of which the target compound is the 5-hydroxy analogue—as a validated pharmacophore for epigenetic target engagement, distinguishing it from the aromatic isoxazole series, which under identical hydrogenation conditions yields 4-aminoquinoline scaffolds with entirely different biological target profiles .

DNMT1 inhibition Epigenetic tool compounds Antiproliferative

Where 5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol Provides Procurement Advantage: Key Application Scenarios


Selective Synthesis of 5-(4-Aminophenyl)-4,5-dihydro-1,2-oxazol-5-ol for Targeted Amine Derivatization

Research groups requiring a 4-aminophenyl-dihydroisoxazole intermediate for amide coupling, sulfonamide formation, or diazotization should procure this compound as the nitro precursor. Pd/C-catalyzed hydrogenation reduces the nitro group selectively without cleaving the acid-sensitive dihydroisoxazole ring, a chemoselectivity profile not achievable with the aromatic isoxazole analogue, which undergoes concomitant ring rearrangement to 4-aminoquinoline [1]. This eliminates chromatographic separation of ring-opened side products and protection/deprotection sequences, reducing purification burden and improving isolated yield of the target amine.

Medicinal Chemistry: Entry Point for 5-Substituted DNMT1 Inhibitor Libraries

The 5-hydroxyl group provides a synthetic handle for activation (mesylation, tosylation) and subsequent nucleophilic displacement to install diverse amine substituents. The resulting 5-aminomethyl-3-(4-nitrophenyl)-4,5-dihydroisoxazole analogues have demonstrated antiproliferative activity in HCT116 colorectal carcinoma cells, with the scaffold recognized as a DNMT1 inhibitor pharmacophore in the MeSH thesaurus [1]. Procuring the 5-hydroxy precursor enables parallel library synthesis through late-stage diversification at the 5-position, a strategy not accessible from the 5-unsubstituted or 5-methyl analogues.

Crystallography & Computational Chemistry: Structurally Defined Scaffold for Docking & QSAR Studies

The 4-nitrophenyl-4,5-dihydroisoxazole core is crystallographically characterized in closely related derivatives, with published single-crystal X-ray structures confirming the shallow envelope conformation of the dihydroisoxazole ring (C–OH carbon displaced 0.148 Å from the ring plane) [1] and the intermolecular hydrogen-bonding network . This structural data enables accurate computational modelling (docking, molecular dynamics, QSAR) without the need for de novo crystallography, reducing the cost and timeline for initiating structure-based design campaigns.

Agrochemical Intermediate: Nitro-to-Amine Reduction for Fungicide Candidate Synthesis

Nitro-substituted isoxazole and dihydroisoxazole derivatives have established precedent in agricultural fungicide development, with 3-(4-nitrophenyl)-5-(4-methoxyphenyl)isoxazole and 3-(2-chlorophenyl)-5-(4-nitrophenyl)isoxazole demonstrating ED₅₀ values below 100 mg L⁻¹ against Pythium aphanidermatum [1]. The target compound—bearing the 4-nitrophenyl substituent and a hydroxyl handle—can serve as a precursor for agrochemical lead optimization, where selective nitro reduction to the amine enables further functionalization (acylation, sulfonylation) to modulate lipophilicity, target binding, and environmental fate.

Quote Request

Request a Quote for 5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.